beta-D-Glucopyranosyl azide

Click Chemistry Glycoconjugate Synthesis Reaction Kinetics

Researchers building glycoconjugate libraries require glycosyl azides with reliable CuAAC reactivity and defined anomeric configuration. Impure α/β mixtures or hydrolytically labile donors (e.g., glycosyl fluorides) compromise coupling yields and downstream biological selectivity. • Up to 94% CuAAC coupling yield with propargyl glycosides-uses unprotected sugar, eliminating deprotection. • β-Anomer-derived triazoles selectively inhibit β-glucosidase (GH1) over α-glucosidases (~100 μM range). • Superior hydrolytic stability vs. glycosyl fluorides; compatible with thermophilic glycosynthases at >60°C. • High water solubility enhances transglycosylation efficiency vs. aryl glycoside donors. Supplied ≥98% pure (HPLC); full analytical documentation. Global shipping available.

Molecular Formula C6H11N3O5
Molecular Weight 205.17 g/mol
Cat. No. B1366993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-Glucopyranosyl azide
Synonyms4-azido-4-deoxy-beta-D-glucose
4-azido-4-deoxy-D-glucose
4-azido-4-deoxyglucose
Molecular FormulaC6H11N3O5
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)N=[N+]=[N-])O)O)O)O
InChIInChI=1S/C6H11N3O5/c7-9-8-6-5(13)4(12)3(11)2(1-10)14-6/h2-6,10-13H,1H2/t2-,3-,4+,5-,6-/m1/s1
InChIKeyKSRDTSABQYNYMP-VFUOTHLCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-D-Glucopyranosyl Azide – Click Chemistry Building Block


beta-D-Glucopyranosyl azide (CAS 20379-59-3), also known as 1-azido-1-deoxy-β-D-glucopyranoside, is a carbohydrate derivative wherein the anomeric hydroxyl group of D-glucose is replaced by an azido (-N₃) functional group [1]. This single-atom substitution converts the native sugar into a powerful and versatile synthetic handle, primarily valued for its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry [2]. The compound retains the biocompatibility and water solubility characteristic of glucose while introducing a highly selective and efficient bioorthogonal reactive site, making it a fundamental building block in glycoscience for assembling complex glycoconjugates, glycoclusters, and neoglycoconjugates [3].

Performance Drivers of beta-D-Glucopyranosyl Azide


The selection of a glycosyl azide derivative for research or industrial applications is not trivial; subtle structural variations among close analogs result in significant, quantifiable differences in performance. The anomeric configuration (α vs. β) directly influences CuAAC reaction kinetics, a consequence of electronic and steric effects at the anomeric center [1]. Furthermore, the choice of the reactive handle itself—comparing an azide to an alkyne (e.g., propargyl glucoside)—determines the accessible conjugation partners and the overall synthetic route. The protecting group status (e.g., acetylated vs. free hydroxyl) also dictates solubility, reactivity, and downstream deprotection requirements. Crucially, compared to other glycosyl donors like fluorides, the azide offers a distinct advantage in hydrolytic stability, enabling reactions under demanding conditions that would otherwise be impossible [2]. These quantifiable differences in reactivity, stability, and synthetic utility underscore why beta-D-glucopyranosyl azide cannot be generically interchanged with its analogs and must be specifically selected based on the intended application.

Evidence Guide for beta-D-Glucopyranosyl Azide


β-Anomer Reactivity Advantage in CuAAC

The anomeric configuration of glucopyranosyl azide is a primary determinant of its reactivity in CuAAC. Direct experimental observation shows a reduced reactivity of the α-anomer relative to the β-anomer. This difference is attributed to the strong anomeric effect in the α-anomer, which alters the dipolar character and electron density of the azido group, as confirmed by X-ray crystallography [1]. This quantifiable difference in reactivity makes the β-anomer the preferred substrate for achieving higher yields and faster reaction rates in click chemistry applications.

Click Chemistry Glycoconjugate Synthesis Reaction Kinetics

Direct Conjugation Without Deprotection

In the synthesis of glycoconjugate mimics via click chemistry, the use of unprotected β-glycopyranosyl azide derivatives enables direct coupling with alkyne partners. This is in contrast to many common protocols that require per-acetylated sugar azides (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl azide) to improve solubility or reactivity, which then necessitates an additional deprotection step [1]. The ability to use the unprotected form streamlines synthesis, reduces the number of steps, and can lead to overall yields of up to 94% for the final 1,4-disubstituted triazole product [1].

Carbohydrate Chemistry Synthetic Efficiency Glycoconjugates

Hydrolytic Stability: Azides vs Fluorides

For chemoenzymatic applications, the stability of the glycosyl donor is paramount. Glycosyl azides demonstrate significantly higher hydrolytic stability compared to their glycosyl fluoride counterparts. This enhanced stability allows glycosyl azides to be used with thermophilic glycosynthases at elevated temperatures, specifically at greater than 60 °C, conditions under which glycosyl fluorides would rapidly degrade [1]. This property expands the toolbox for biocatalytic synthesis of oligosaccharides.

Chemoenzymatic Synthesis Glycosynthases Biocatalysis

Selective β-Glucosidase Inhibition by Triazoles

A library of α- and β-D-glucopyranosyl triazoles, synthesized via CuAAC from the corresponding azides, was screened for glycosidase inhibition. The study revealed that the anomeric configuration of the starting azide (and thus the final triazole) dictates the enzyme selectivity profile. β-Anomer-derived triazoles showed a preference for inhibiting sweet almond β-glucosidase (GH1), while α-anomer-derived triazoles preferentially inhibited yeast α-glucosidase (GH13). Several inhibitors were identified as effective in the 100 μM range [1].

Glycosidase Inhibition Drug Discovery Chemical Biology

High-Yield Click Glycoconjugate Synthesis

The efficiency of β-glycopyranosyl azide in CuAAC reactions is well-established. In a study focused on synthesizing glycoconjugate mimics, the coupling of β-glycopyranosyl azide derivatives with sugar propargyl-2-deoxy-O-α-D-glycopyranoside derivatives, using CuI (2.5 eq.) in acetonitrile, yielded the desired 1,4-disubstituted triazole scaffolds in up to 94% yield [1]. This high yield is a benchmark for the performance of this class of building blocks in click chemistry.

Click Chemistry Synthetic Methodology Glycoconjugates

Efficient Transglycosylation vs O-Glycosides

In chemoenzymatic transglycosylation reactions, glycosyl azides serve as efficient donors. Studies have shown that their high water solubility facilitates transglycosylations, achieving yields that are comparable to, and in some cases better than, those obtained with common O-glycoside donors [1]. For instance, the glycosyl azide of β-D-glucopyranose has been successfully employed in transglycosylation reactions with difficult acceptors like N-acetyl-D-mannosamine in good yields [2].

Chemoenzymatic Synthesis Transglycosylation Oligosaccharide Synthesis

Application Scenarios for beta-D-Glucopyranosyl Azide


1,4-Disubstituted Triazole Glycoconjugates by Click Chemistry

This scenario is ideal for researchers focused on building glycoconjugate libraries. Leveraging the high and reliable reactivity of β-D-glucopyranosyl azide in CuAAC, users can achieve product yields of up to 94% when coupling with propargyl glycoside partners [1]. The ability to use the unprotected sugar directly eliminates a deprotection step, significantly streamlining the workflow and improving overall synthetic efficiency compared to using protected analogs [1].

Designing Selective β-Glucosidase Inhibitors

For chemical biologists and drug discovery scientists developing glycosidase inhibitors, β-D-glucopyranosyl azide is the strategic starting material of choice. As established by head-to-head comparison, triazoles derived from this β-anomer exhibit a clear preference for inhibiting β-glucosidase enzymes (GH1) over α-glucosidases, with effective inhibition observed in the 100 μM range [2]. This anomer-specific selectivity profile is a critical design parameter that cannot be achieved with the α-anomer.

High-Temperature Chemoenzymatic Oligosaccharide Synthesis

This application is particularly relevant for biocatalysis and industrial carbohydrate synthesis. Unlike glycosyl fluorides, which degrade, glycosyl azides possess superior hydrolytic stability that permits their use with thermophilic glycosynthases at temperatures exceeding 60 °C [3]. This unique stability profile enables the exploration of reaction conditions and enzyme systems that are incompatible with other glycosyl donors, making β-D-glucopyranosyl azide the required reagent for this specialized synthetic niche.

Aqueous Transglycosylation for Complex Glycans

In chemoenzymatic synthesis aiming for complex disaccharides or oligosaccharides, β-D-glucopyranosyl azide is a powerful alternative to traditional O-glycoside donors. Its high water solubility enhances reaction homogeneity and efficiency, leading to transglycosylation yields that are comparable to or better than those with common aryl glycosides, even with challenging acceptor molecules like N-acetyl-D-mannosamine [4] [5]. This makes it a preferred donor for accessing synthetically challenging glycans.

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